(2-Chloro-4-fluorophenyl)methanesulfonyl chloride
Overview
Description
(2-Chloro-4-fluorophenyl)methanesulfonyl chloride: is an organic compound with the molecular formula C7H5Cl2FO2S. It is a sulfonyl chloride derivative, characterized by the presence of both chlorine and fluorine atoms on the phenyl ring. This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (2-Chloro-4-fluorophenyl)methanol with thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-4-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction: The compound can be reduced to (2-Chloro-4-fluorophenyl)methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, oxidation reactions can occur, leading to the formation of sulfonic acids.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under basic conditions (e.g., triethylamine or pyridine) to facilitate the reaction.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic acids: Formed from oxidation reactions.
Scientific Research Applications
Chemistry: (2-Chloro-4-fluorophenyl)methanesulfonyl chloride is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. It serves as a building block for more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups. This modification can alter the biological activity and stability of the biomolecules, making it useful in studying protein function and interactions.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs. Sulfonamides are known for their antibacterial and antifungal properties, making this compound a valuable intermediate in pharmaceutical research.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and versatility make it a useful compound in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluorophenyl)methanesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amines or alcohols, respectively. This reactivity is exploited in both chemical synthesis and biological modifications.
Molecular Targets and Pathways: In biological systems, the compound targets nucleophilic residues on proteins, such as lysine or cysteine, leading to the formation of sulfonamide or sulfonothioate bonds. This modification can affect protein function, stability, and interactions, providing insights into protein structure and activity.
Comparison with Similar Compounds
- (2-Chlorophenyl)methanesulfonyl chloride
- (4-Fluorophenyl)methanesulfonyl chloride
- (2-Bromo-4-fluorophenyl)methanesulfonyl chloride
- (2-Chloro-4-methylphenyl)methanesulfonyl chloride
Comparison: (2-Chloro-4-fluorophenyl)methanesulfonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can influence the compound’s reactivity, stability, and biological activity. Compared to its analogs, the fluorine atom can enhance the compound’s lipophilicity and electron-withdrawing properties, potentially leading to different reactivity patterns and biological effects.
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-7-3-6(10)2-1-5(7)4-13(9,11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJQTABGNOEWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465845 | |
Record name | (2-chloro-4-fluorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541528-45-4 | |
Record name | (2-chloro-4-fluorophenyl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloro-4-fluorophenyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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